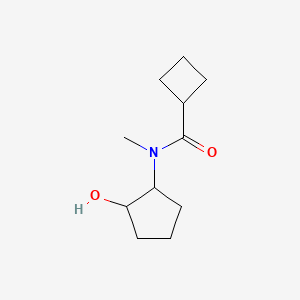
N-(2-hydroxycyclopentyl)-N-methylcyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-hydroxycyclopentyl)-N-methylcyclobutanecarboxamide, also known as CPP-115, is a synthetic compound that belongs to the class of GABA aminotransferase inhibitors. It has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, epilepsy, and anxiety.
Scientific Research Applications
Inhibitor of Fat Mass and Obesity Associated Protein
N-(5-Chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutanecarboxamide, a related compound to N-(2-hydroxycyclopentyl)-N-methylcyclobutanecarboxamide, has been identified as an inhibitor of the fat mass and obesity-associated protein (FTO). The study of its crystal structure revealed a novel binding site for FTO inhibitors, offering new opportunities for developing selective and potent inhibitors for obesity or obesity-associated diseases treatment (Wu He et al., 2015).
Role in Metabolic Activation of Pyridoxal 5'-Phosphate Enzymes
N-Hydroxy derivatives, closely related to N-(2-hydroxycyclopentyl)-N-methylcyclobutanecarboxamide, have been studied as irreversible inhibitors of pyridoxal 5’-phosphate-dependent enzymes. These derivatives show potential as amino acid antagonists, offering insights into enzyme inhibition mechanisms (Arthur J. L. Cooper & O. Griffith, 1979).
Potential in Prostate Cancer Imaging
Trans-1-amino-3-18F-fluorocyclobutanecarboxylic acid, a compound similar to N-(2-hydroxycyclopentyl)-N-methylcyclobutanecarboxamide, has shown promise in visualizing prostate cancer. Studies have explored its transport mechanism in prostate cancer cells and its fate after entering the cells, contributing to our understanding of prostate cancer imaging (H. Okudaira et al., 2011).
Conformational Properties in Molecular Dynamics Simulations
The conformational properties of 1-aminocyclobutane-1-carboxylic acid, structurally related to N-(2-hydroxycyclopentyl)-N-methylcyclobutanecarboxamide, have been analyzed using quantum mechanical calculations. This study provides valuable insights for molecular dynamics simulations and understanding the behavior of such compounds in different environments (J. Casanovas et al., 2006).
properties
IUPAC Name |
N-(2-hydroxycyclopentyl)-N-methylcyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-12(9-6-3-7-10(9)13)11(14)8-4-2-5-8/h8-10,13H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDUNDNVVDDNJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1O)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2657681.png)
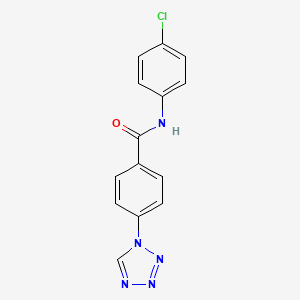
![Ethyl 4-(4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl)benzoate](/img/structure/B2657685.png)

![[6-[(1-Methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-cyclohexylacetate](/img/structure/B2657687.png)
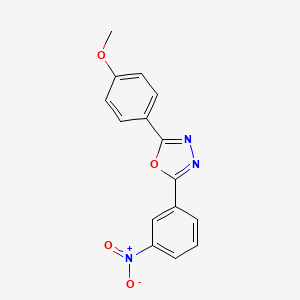
![N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2657689.png)
![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]-3-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B2657690.png)
![2-((2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2657694.png)
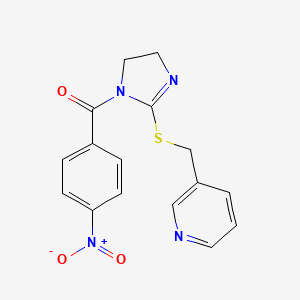
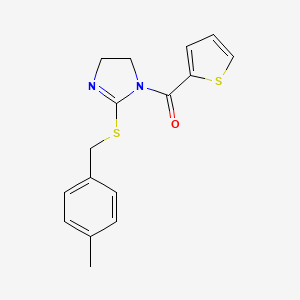
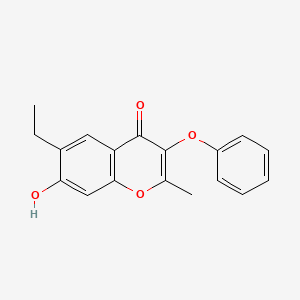
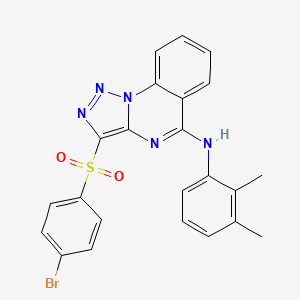
![N-(benzo[d]thiazol-2-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2657703.png)